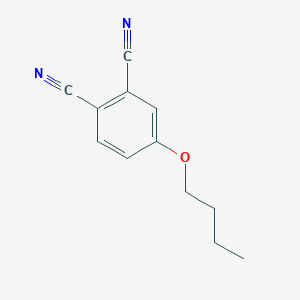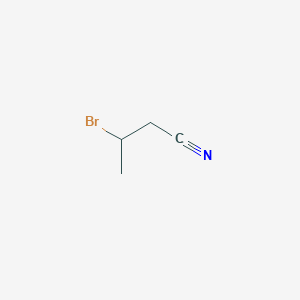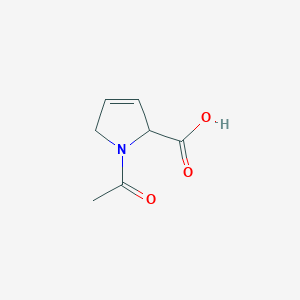
2-Amino-4,5-diphenyl-3-furonitrile
Descripción general
Descripción
2-Amino-4,5-diphenyl-3-furonitrile (ADFN) is an organic compound that belongs to the class of nitriles. It is a white crystalline solid with a melting point of 155-156°C and a boiling point of 200-201°C. ADFN has a wide range of applications in the fields of organic synthesis and scientific research. In particular, it has been used for the synthesis of various organic compounds, such as amides, esters, and amines. Additionally, ADFN has been used in the synthesis of pharmaceuticals, dyes, and other materials.
Aplicaciones Científicas De Investigación
Use in Synthesis of Novel Compounds
2-Amino-4,5-diphenylfuran-3-carbonitrile serves as a building block for synthesizing various heterocyclic compounds. It has been utilized in the construction of new furo[2,3-d]pyrimidin-4(3H)-one derivatives and 4H-furo[2,3-d][1,3]oxazin-4-one derivatives. These derivatives have potential applications in pharmaceutical and chemical industries (El-Shahawi & El-ziaty, 2017).
Applications in Antimicrobial Research
The compound 2-Amino-4,5-diphenylfuran-3-carbonitrile has been used in the synthesis of furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines. These compounds have been tested for their antimicrobial activity, indicating the potential use of 2-Amino-4,5-diphenyl-3-furonitrile derivatives in developing new antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, & Hossain, 2005).
Role in Fluorescent Labeling of Proteins
This compound derivatives, such as 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), have been used for the fluorescent labeling of proteins. MDPF reacts with primary amino groups to form fluorescent N-substituted 3,5-diphenyl-5-hydroxy-2-pyrrolin-4-ones, providing a tool for intense immunofluorescent staining (Weigele, de Bernardo, & Leimgruber, 1973).
Applications in Organic Synthesis
The compound has been used in the synthesis of various organic compounds, demonstrating its versatility as a reactant in organic synthesis. For example, its reaction with triphenylphosphine and carbon tetrachloride under Appel-type reaction conditions produces furan-2-iminophosphoranes, indicating its utility in creating novel organic compounds (Yavari, Saffarian, & Khaledian, 2022).
Use in Mass Spectrometry of Amino Acids and Peptides
This compound derivatives are used in mass spectrometry for identifying amino acids and dipeptides. Compounds like fluorescamine and MDPF can be used for determining the N-terminal amino acids ofpeptides, highlighting their importance in analytical chemistry and biochemical research (Pritchard, Schnute, & Todd, 1975).
Implications in Determining Absolute Configuration of Amino Acids
MDPF, a derivative of this compound, reacts with α-amino acids to form specific chromophores. This reaction enables the determination of the absolute configuration of α-amino acids in situ, offering valuable insights for stereochemical studies in organic and biochemistry (Toome & Reymond, 1975).
In Photoreactions and Photoreactive Compounds
The compound and its derivatives participate in photoreactions, contributing to the understanding of photochemistry in organic compounds. This application is vital for developing photoreactive materials and understanding the behavior of organic compounds under light exposure (Giezendanner, Rosenkranz, Hansen, & Schmid, 1973).
In Antiradiation and Antimicrobial Research
Compounds synthesized from this compound have been explored for their potential in radiation protection and antimicrobial properties, indicating the compound's relevance in developing therapeutic agents (Foye, Mickles, & Boyce, 1970).
Propiedades
IUPAC Name |
2-amino-4,5-diphenylfuran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-11-14-15(12-7-3-1-4-8-12)16(20-17(14)19)13-9-5-2-6-10-13/h1-10H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFMLOQVCKVCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203568 | |
| Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5503-73-1 | |
| Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,5-diphenyl-3-furancarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4,5-DIPHENYL-3-FURONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5550COI90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-amino-4,5-diphenylfuran-3-carbonitrile a useful starting material in organic synthesis?
A: 2-amino-4,5-diphenylfuran-3-carbonitrile possesses a unique arrangement of functional groups – an amino group (-NH2) and a nitrile group (-CN) attached to a furan ring. This bifunctional nature allows it to participate in various chemical reactions, making it a valuable precursor for synthesizing diverse heterocyclic compounds. [, , ] For instance, the reaction with N-[bis(methylthio)methylene]glycine ethyl ester leads to the formation of furo[3,2-e]imidazo[l,2-c]pyrimidines. [] Similarly, reacting it with benzonitrile yields 4-amino-2.5,6-triphenylfuro[2,3-d]pyrimidine. []
Q2: What types of heterocyclic compounds can be synthesized using 2-amino-4,5-diphenylfuran-3-carbonitrile?
A2: Researchers have successfully employed 2-amino-4,5-diphenylfuran-3-carbonitrile to synthesize a variety of heterocyclic systems. Examples include:
- Furo[3,2-e]imidazo[1,2-c]pyrimidines: These compounds are generated through the reaction of 2-amino-4,5-diphenylfuran-3-carbonitrile with N-[bis(methylthio)methylene]glycine ethyl ester, followed by a cyclization reaction. []
- Furo[2,3-d]pyrimidines: These can be synthesized by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with various reagents like benzonitrile, formic acid, or acetic anhydride, followed by appropriate cyclization steps. [, ]
- Furo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines and Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: These isomeric triazoles can be prepared by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with arylidene-hydrazono-5,6-diphenylfuro[2,3-d]pyrimidine or N-(arylmethylene)-4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-amine, followed by cyclization and oxidation. []
- 4H-Furo[2,3-d][1,3]oxazin-4-ones: These compounds are obtained by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with benzoyl chloride. The resulting 4H-Furo[2,3-d][1,3]oxazin-4-ones can be further transformed into a variety of furo[2,3-d]pyrimidin-4(3H)-ones, tetrazolylfuran derivatives, and furo[3,2-d]imadazolones by reacting with diverse nitrogen nucleophiles. []
Q3: What are the potential applications of the heterocyclic compounds derived from 2-amino-4,5-diphenylfuran-3-carbonitrile?
A: The synthesized furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines were tested for their antimicrobial activity. [] This suggests that these compounds, and other heterocycles derived from 2-amino-4,5-diphenylfuran-3-carbonitrile, hold promise as potential leads in medicinal chemistry and drug discovery. Further research is needed to explore their activity against a wider range of pathogens and to optimize their pharmacological properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)


![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)




![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)
